REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH:11]([CH3:17])C(OCC)=O)=[CH:8][CH:7]=[CH:6][CH:5]=2.O1CCC[CH2:19]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH2:29]>>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH:11]([OH:29])[CH2:17][CH3:19])=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:2.3.4.5.6.7|
|
Name
|
ethyl (2-methylindol-3-yl)propionate
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC=C2C1C(C(=O)OCC)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrated was concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue at 0.2 mm
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=CC=C2C1C(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g | |
YIELD: PERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |